molecular formula C15H15ClN2O B7508997 N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

Cat. No. B7508997
M. Wt: 274.74 g/mol
InChI Key: MYZWNYUOZMNVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as DMCM, is a pyridine derivative that has been extensively studied for its potential use as an anxiolytic drug. DMCM has been found to exhibit anxiogenic effects, meaning that it induces anxiety-like behavior in animals and humans. However, despite its anxiogenic properties, DMCM has also been found to have therapeutic potential in the treatment of anxiety disorders.

Mechanism of Action

DMCM acts by selectively binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in the anxiogenic effects of DMCM, as well as its potential therapeutic effects in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
DMCM has been found to have a number of biochemical and physiological effects, including the induction of anxiety-like behavior in animals and humans. DMCM has also been found to increase the levels of corticotropin-releasing hormone (CRH) in the hypothalamus, which is a key regulator of the stress response. DMCM has also been found to increase the levels of the stress hormone cortisol in humans.

Advantages and Limitations for Lab Experiments

DMCM has several advantages for use in lab experiments, including its selective activation of the GABA-A receptor and its ability to induce anxiety-like behavior in animals and humans. However, DMCM also has several limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several potential future directions for research on DMCM, including the development of novel anxiolytic drugs based on its structure and mechanism of action. Additionally, further research is needed to better understand the neurobiology of anxiety and the role of GABA-A receptors in the regulation of anxiety-related behavior. Finally, future studies could investigate the potential therapeutic effects of DMCM in the treatment of anxiety disorders.

Synthesis Methods

DMCM can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxylic acid, followed by N-methylation of the resulting carboxamide. Other methods include the reaction of 3-chlorobenzyl chloride with 2,6-dimethylpyridine-4-carboxamide, or the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxamide followed by N-alkylation.

Scientific Research Applications

DMCM has been extensively studied for its anxiogenic properties, and has been used as a tool to study the neurobiology of anxiety. DMCM has been found to selectively activate the GABA-A receptor, which is the primary target of many anxiolytic drugs. DMCM has also been used to study the role of GABA-A receptors in the regulation of anxiety-related behavior.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-5-3-8-14(17-11)15(19)18(2)10-12-6-4-7-13(16)9-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZWNYUOZMNVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.